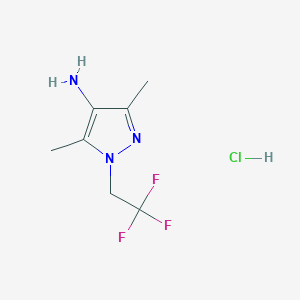
cyclopropyl(4-fluorophenyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(4-fluorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H13ClFN . It is a solid substance and is stored at room temperature in an inert atmosphere . The compound has a molecular weight of 201.67 .
Molecular Structure Analysis
The InChI code for cyclopropyl(4-fluorophenyl)methanamine hydrochloride is1S/C10H12FN.ClH/c11-9-5-3-8(4-6-9)10(12)7-1-2-7;/h3-7,10H,1-2,12H2;1H/t10-;/m0./s1 . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
Cyclopropyl(4-fluorophenyl)methanamine hydrochloride is a solid substance . It is stored at room temperature in an inert atmosphere . The compound has a molecular weight of 201.67 .Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 . These suggest avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, calling a POISON CENTER or doctor/physician if you feel unwell, washing with plenty of soap and water if on skin, and rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do if in eyes .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for cyclopropyl(4-fluorophenyl)methanamine hydrochloride involves the reaction of cyclopropylcarbinol with 4-fluorobenzaldehyde to form cyclopropyl(4-fluorophenyl)methanol, which is then converted to the amine via a reductive amination reaction with ammonium formate and palladium on carbon. The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Cyclopropylcarbinol", "4-Fluorobenzaldehyde", "Ammonium formate", "Palladium on carbon", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclopropylcarbinol is reacted with 4-fluorobenzaldehyde in the presence of a Lewis acid catalyst to form cyclopropyl(4-fluorophenyl)methanol.", "Step 2: Cyclopropyl(4-fluorophenyl)methanol is then reacted with ammonium formate and palladium on carbon in the presence of hydrogen gas to form cyclopropyl(4-fluorophenyl)methanamine.", "Step 3: Cyclopropyl(4-fluorophenyl)methanamine is then reacted with hydrochloric acid to form the hydrochloride salt of cyclopropyl(4-fluorophenyl)methanamine." ] } | |
Número CAS |
2197052-94-9 |
Nombre del producto |
cyclopropyl(4-fluorophenyl)methanamine hydrochloride |
Fórmula molecular |
C10H13ClFN |
Peso molecular |
201.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(2-methyl-1H-1,3-benzodiazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6281098.png)
